Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H22BrNO2. This compound is characterized by a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2,2-dimethylpyrrolidine-1-carboxylate.
Bromination: The bromomethyl group is introduced via bromination. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat.
Esterification: The tert-butyl ester group is introduced through esterification. This involves reacting the carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control of reaction conditions.
Purification: Using techniques like recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Depending on the nucleophile, products like azides, thiols, or ethers.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Alcohols or amines.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Protecting Group: The tert-butyl ester can serve as a protecting group for carboxylic acids during multi-step synthesis.
Biology
Bioconjugation: The bromomethyl group can be used to attach the compound to biomolecules like proteins or nucleic acids.
Medicine
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry
Material Science: Utilized in the development of polymers and advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the introduction of various nucleophiles. The tert-butyl ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 4-(chloromethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Similar but with a chloromethyl group instead of a bromomethyl group.
Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Similar but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The bromomethyl group is a versatile leaving group, while the tert-butyl ester offers protection for the carboxylic acid, making it a valuable intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-8-9(7-13)6-12(14,4)5/h9H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGSOBPJRQGCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CBr)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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